1-Isothiocyanato-1-methylcyclobutane
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Overview
Description
1-Isothiocyanato-1-methylcyclobutane is a chemical compound with the molecular formula C6H9NS and a molecular weight of 127.21 . It is also identified by the CAS Number: 1599342-41-2 .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 .Scientific Research Applications
Structural Analysis and Stability
- Structure and Vibrations: A study conducted by Alomari et al. (2017) focused on the structural analysis of 1-methylcyclobutene and methylenecyclobutane tautomers. This research used high-level ab initio and DFT calculations to understand their geometric optimizations, infrared spectroscopic analysis, and relative stabilities. The thermodynamic data indicated that 1-methylcyclobutene is more stable than methylenecyclobutane, which aligns with experimental data (Alomari, Ababneh, & Al-Shboul, 2017).
Chemical Reactions and Mechanisms
- Hydrogenation Mechanisms: Salnikov et al. (2022) investigated the hydrogenation of methylenecyclobutane over various metal catalysts using the parahydrogen-induced polarization technique. Their findings revealed the formation of multiple reaction products, including 1-methylcyclobutene. The study provided insights into the reaction mechanisms and the role of temperature in product formation (Salnikov et al., 2022).
Synthesis and Applications
- Synthesis of Hydrocarbons: The synthesis of new compounds, including 1-methyl-3-methylcyclobutane, was described by Kazansky and Lukina (1952). Their work contributed to the understanding of the synthesis and properties of various cyclobutane derivatives, including disubstituted variants (Kazansky & Lukina, 1952).
- Conformationally Constrained Antagonists: Bonnaud et al. (2005) aimed to discover more selective α2-receptor antagonist subtypes. Their approach involved synthesizing rigid molecules with a benzo-fused bicyclo[3.2.0]heptane skeleton. This research highlighted the use of methylenecyclobutane derivatives in medicinal chemistry (Bonnaud, Funes, Jubault, & Vacher, 2005).
Chemical Properties and Reactions
- NMR Spectroscopy: Hittich (1982) conducted a detailed analysis of 1-chloro- and 1-methylcyclobutane using 300 MHz 1H NMR spectroscopy. The study provided insights into the ring conformations and the effects of substituents, contributing to a deeper understanding of cyclobutane derivatives (Hittich, 1982).
Mechanism of Action
Target of Action
It is known that isothiocyanates, a group to which this compound belongs, have numerous protein targets through which they exert protection in the context of various diseases .
Mode of Action
Isothiocyanates, in general, are known to interact with their protein targets, leading to changes in cellular processes .
Biochemical Pathways
Isothiocyanates are known to affect various pathways, including those involved in stress response, redox homeostasis, and inflammation resolution .
Result of Action
High concentrations of isothiocyanates are known to cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Biochemical Analysis
Biochemical Properties
They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .
Cellular Effects
Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis . They can induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . High concentrations of isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This comprehensive and long-lasting protection is due to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and effects on heat shock proteins .
Temporal Effects in Laboratory Settings
A more sustainable synthesis of isothiocyanates has been reported, which involves the conversion of isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 1-Isothiocyanato-1-methylcyclobutane in animal models. Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis .
Metabolic Pathways
Isothiocyanates are derived from glucosinolate precursors, which are abundant in cruciferous vegetables .
Transport and Distribution
Isothiocyanates are known to interact with numerous protein targets .
Subcellular Localization
Isothiocyanates are known to interact with numerous protein targets, which could potentially influence their subcellular localization .
Properties
IUPAC Name |
1-isothiocyanato-1-methylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKJUDYTCHFOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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